2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a trimethoxyphenyl group, and a phenylethylacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves multiple steps, including the formation of the thiazolidine ring and the introduction of the trimethoxyphenyl and phenylethylacetamide groups. The reaction conditions typically require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazolidine ring or the functional groups attached to it.
Scientific Research Applications
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Industrial applications could include its use as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. The thiazolidine ring and the trimethoxyphenyl group may play crucial roles in binding to specific enzymes or receptors, leading to various biological effects. Understanding these interactions at the molecular level can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE include other thiazolidine derivatives and compounds with trimethoxyphenyl groups. These similar compounds may share some chemical properties but differ in their specific biological activities and applications. The unique combination of functional groups in this compound sets it apart from others, highlighting its potential for diverse applications.
Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-28-17-11-16(12-18(29-2)21(17)30-3)13-19-22(27)25(23(31)32-19)14-20(26)24-10-9-15-7-5-4-6-8-15/h4-8,11-13H,9-10,14H2,1-3H3,(H,24,26)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCSCYGFRFGCT-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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